1-(Quinoxalin-6-YL)ethanamine
Overview
Description
1-(Quinoxalin-6-YL)ethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N3. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Quinoxalin-6-YL)ethanamine can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with α-haloketones, followed by reduction and amination. The reaction typically proceeds under mild conditions using a suitable catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Quinoxalin-6-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed at low temperatures.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions often carried out in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
1-(Quinoxalin-6-YL)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-6-YL)ethanamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical and biological properties.
Uniqueness of 1-(Quinoxalin-6-YL)ethanamine
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-quinoxalin-6-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBXBLXODPIPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=NC=CN=C2C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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